1-(4,6-Dichloro-1,5-naphthyridin-3-yl)ethan-1-one
Overview
Description
“1-(4,6-Dichloro-1,5-naphthyridin-3-yl)ethan-1-one” is a chemical compound with the molecular formula C10H6Cl2N2O . It has a molecular weight of 241.07 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a naphthyridine ring (a bicyclic compound made of two fused pyridine rings) with chlorine atoms at the 4 and 6 positions, and an ethanone group attached at the 3 position .Physical and Chemical Properties Analysis
The compound “this compound” is stored in an inert atmosphere at 2-8°C . Other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Synthesis and Characterization
- 1,5-Naphthyridine derivatives, closely related to 1-(4,6-Dichloro-1,5-naphthyridin-3-yl)ethan-1-one, have been used in the synthesis of new bidentate and tridentate ligands. These ligands have been utilized to prepare heteroleptic mono- and dinuclear Ru(II) complexes, which show potential in various chemical applications due to their absorption properties and electrochemical behavior (Singh & Thummel, 2009).
Reaction Studies
- Cycloaddition reactions of benzo[h]naphthyridinium N-dichloromethylides, structurally similar to this compound, with dimethyl acetylenedicarboxylate have been explored. These reactions demonstrate the reactivity of naphthyridine derivatives in synthetic chemistry (Bachowska, 1995).
Development of Novel Compounds
- Research on the reaction of dihydroisoquinolines with naphthyridine derivatives led to the formation of unique dihydroisoquinoline-naphthyridinones. This work illustrates the potential of 1,5-naphthyridine derivatives in synthesizing new chemical frameworks (Shuvalov & Fisyuk, 2022).
Structural Analysis and Applications
- The crystal structure of a naphthyridinone derivative was studied for its potential pharmaceutical interest, particularly in developing fluoroquinolones antibiotics and other biological agents (Guillon et al., 2017).
Synthesis Methods and Applications
- An efficient one-pot synthesis method for [1,8]naphthyridin-1-phenyl-1-ethanone derivatives was developed, showcasing the versatility of naphthyridine derivatives in synthetic organic chemistry (Alizadeh et al., 2017).
Safety and Hazards
This compound is classified as dangerous with a signal word “Danger”. It falls under hazard class 6.1. Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 . The specific meanings of these codes can be found in the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Properties
IUPAC Name |
1-(4,6-dichloro-1,5-naphthyridin-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c1-5(15)6-4-13-7-2-3-8(11)14-10(7)9(6)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOXAJHVXIIYRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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